molecular formula C14H11N B3052470 1-Aminophenanthrene CAS No. 4176-53-8

1-Aminophenanthrene

Cat. No.: B3052470
CAS No.: 4176-53-8
M. Wt: 193.24 g/mol
InChI Key: CXZOCEZMGWOOFD-UHFFFAOYSA-N
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Description

1-Aminophenanthrene is an organic compound with the molecular formula C₁₄H₁₁N It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where an amino group is attached to the phenanthrene structure

Preparation Methods

1-Aminophenanthrene can be synthesized through several methods. One common synthetic route involves the reaction of phenanthrene with an amination reagent. For instance, the reaction of phenanthrene with ammonia in the presence of a catalyst can yield this compound. Another method involves the palladium-catalyzed three-component domino reaction of 2-iodobiphenyls, O-benzoylhydroxylamines, and norbornadiene . This method allows for the simultaneous construction of one C–N bond and two C–C bonds, making it an efficient synthetic route.

Chemical Reactions Analysis

1-Aminophenanthrene undergoes various chemical reactions, including:

Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene.

Scientific Research Applications

1-Aminophenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminophenanthrene involves its interaction with molecular targets and pathways within biological systems. It can act as an oxidoreductase, catalyzing the NADPH-dependent conversion of substrates by incorporating or reducing molecular oxygen . This activity is crucial in various biochemical processes, including the metabolism of drugs and other xenobiotics.

Comparison with Similar Compounds

1-Aminophenanthrene can be compared with other phenanthrene derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it a valuable compound for various applications.

Properties

IUPAC Name

phenanthren-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZOCEZMGWOOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961963
Record name Phenanthren-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4176-53-8, 64849-97-4
Record name 1-Phenanthrenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4176-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenanthrenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthren-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80961963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENANTHRENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJ0019CP1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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